![molecular formula C24H25N5O2S2 B3020518 N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-07-7](/img/structure/B3020518.png)

N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

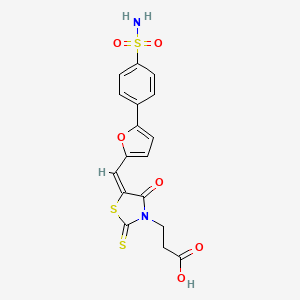

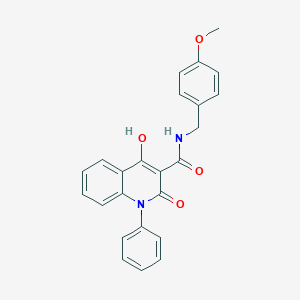

The compound N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their properties. For instance, the first paper discusses the cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides to produce imidazoline-5-one compounds . The second paper details the synthesis and characterization of a thiazol-2-yl acetamide molecule, which shares some structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from simple precursors. For example, the synthesis of the imidazoline-5-one compounds mentioned in the first paper involves starting from 4-chlorobenzaldehyde and acetylglycine, followed by cyclization with acetic anhydride . Similarly, the synthesis of the thiazol-2-yl acetamide compound in the second paper was achieved and characterized using various techniques, suggesting a multi-step process that could be analogous to the synthesis of N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and requires detailed analysis using spectroscopic and crystallographic techniques. The second paper provides an example of such an analysis, where the synthesized thiazol-2-yl acetamide molecule was characterized using FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing its crystalline structure in the monoclinic space group . These techniques could similarly be applied to determine the molecular structure of N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be inferred from their electronic properties. The second paper discusses the chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, and molecular electrostatic potential (MEP), which provide insights into the electrophilic and nucleophilic nature of the molecule . These descriptors could be used to predict the types of chemical reactions that N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its structure and reactivity. The second paper's discussion of thermodynamic properties at different temperatures provides an example of how these properties can be calculated and related to molecular stability . Such analysis would be relevant for understanding the behavior of N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide under various conditions.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

- Compounds similar to N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide have been studied for their antimicrobial activities. For instance, Turan-Zitouni et al. (2005) synthesized derivatives of triazoles and evaluated them for antifungal and antibacterial activity, showing strong antifungal properties against various strains (Turan-Zitouni, Kaplancıklı, Yıldız, Chevallet, & Kaya, 2005).

- Bayrak et al. (2009) reported the synthesis of 1,2,4-triazoles with significant antimicrobial activity, highlighting the therapeutic potential of these compounds (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Anticancer Activity

- Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including structures similar to N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, and studied them for their anticancer activity. They found that some compounds showed high selectivity and apoptosis-inducing effects in cancer cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Synthesis and Characterization

- The synthesis of these compounds involves complex chemical reactions, as described by Baviskar et al. (2013) in their study on synthesizing thiazolidin-4-one derivatives with potential antimicrobial properties (Baviskar, Khadabadi, & Deore, 2013).

Other Applications

- The versatility of these compounds extends beyond antimicrobial and anticancer applications, as they are also explored in various heterocyclic syntheses and potential pharmacological uses. For instance, Raslan and Khalil (2003) focused on heterocyclic synthesis containing bridgehead nitrogen atoms, a fundamental aspect of the chemical structure of N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (Raslan & Khalil, 2003).

Propriétés

IUPAC Name |

N-cyclohexyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S2/c30-22(25-17-9-3-1-4-10-17)16-32-23-27-26-21(29(23)18-11-5-2-6-12-18)15-28-19-13-7-8-14-20(19)33-24(28)31/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLHJUZANVBNKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B3020437.png)

![2-{[(E)-2-Nitrovinyl]amino}benzoic acid](/img/structure/B3020442.png)

![N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3020443.png)

![4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3020444.png)

![2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3020458.png)